molecular formula C28H32N2O4 B606072 (6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one CAS No. 1114561-85-1

(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

Cat. No. B606072
M. Wt: 460.574
InChI Key: TXNPQZGSVXLGGP-MMTVBGGISA-N
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Description

BI-135585 is a potent and selective 11β-HSD1 inhibitor. BI 135585 was safe and well tolerated over 14 days and can be dosed once daily.

Scientific Research Applications

Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, a key enzyme in the development of type-2 diabetes. It has been synthesized using carbon-13 and carbon-14 isotopes for drug metabolism and pharmacokinetic studies (Latli et al., 2017).

Tautomeric Forms Study

The compound, in its tautomeric forms, has been synthesized using microwave-assisted chemistry. Its structure was confirmed using various spectroscopic techniques, and the state of equilibrium in DMSO-d6 was studied (Ajaj et al., 2013).

Biological Activity Against Bacteria and Fungi

It has shown promising results in the field of antimicrobial research. Specifically, certain derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria and fungi (Desai et al., 2017).

Contribution to Heterocyclic Chemistry

This compound plays a role in the synthesis and characterization of novel heterocyclic compounds. It contributes to the development of new molecules with potential applications in various fields including material science and pharmaceuticals (Bolte, 1995).

properties

CAS RN

1114561-85-1

Product Name

(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

Molecular Formula

C28H32N2O4

Molecular Weight

460.574

IUPAC Name

(S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1

InChI Key

TXNPQZGSVXLGGP-MMTVBGGISA-N

SMILES

O=C1O[C@](C2=CC=CC=C2)(CC(C)(O)C)CCN1[C@H](C3=CC=C(C(C=CN4C)=CC4=O)C=C3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-135585;  BI 135585;  BI135585.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(2-methoxypyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (28 mg, 0.061 mmol), potassium carbonate (17 mg, 2 equiv), and Iodomethane (404, 10 equiv) were mixed with acetonitrile (2.5 mL) and heated at reflux for 4 h. After being cooled to rt, the mixture was acidified with 5% aq HCl and purified by prep HPLC to afford (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (14.4 mg. 52%). LC-MS and 1H NMR (CD3OD) were the same as those of product made by Method 1.
Name
(S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(2-methoxypyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
17 mg
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one (200 mg, 0.42 mmol), 4-bromo-1-methylpyridin-2(1H)-one (118 mg, 0.63 mmol), Pd(Ph3P)2Cl2 (20 mg), and 2 M aq Cs2CO3 solution (5 mL, 10 mmol) in 1,4-dioxane (20 mL) was stirred and heated to reflux for 2 h. When the reaction was finished, the mixture was washed with water and extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by preparative TLC to give (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (83 mg, 43%). LC-MS Method 2 tR=1.16 min, m/z=921.5; 1H NMR (CDCl3) 1.11 (s, 3H), 1.18 (s, 3H), 1.22 (t, 1H), 1.52 (m, 3H), 2.21 (s, 2H), 2.22-2.34 (m, 2H), 2.34-2.46 (m, 1H), 2.85 (m, 1H), 3.57 (s, 3H), 5.59 (m, 1H), 6.33 (d, 1H), 6.68 (s, 1H), 7.01 (d, 2H), 7.29-7.41 (m, 8H); 1H NMR (CD3OD) 0.98 (s, 3H), 1.29 (s, 3H), 1.58 (d, 3H), 2.17 (s, 2H), 2.22 (m, 1H), 2.50 (m, 2H), 3.08 (m, 1H), 3.59 (s, 3H), 5.59 (m, 1H), 6.61 (d, 1H), 6.66 (s, 1H), 7.08 (m, 2H), 7.30-7.40 (5H), 7.42 (d, 2H), 7.70 (d, 1H).
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-iodo-1-methylpyridin-2(1H)-one (0.909 g, 3.76 mmol), (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one (1.5 g, 3.13 mmol), 2 M aq Cs2CO3 (3 mL, 6 mmol), and PdCl2(PPh3)2 (0.201 g, 0.282 mmol) in 1,4-dioxane (15 mL) was refluxed under N2 for 2 hours. The reaction mixture was filtered, and the filtrate was extracted with EtOAc. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated to obtain the crude compound, which was purified by preparative HPLC and chiral HPLC to obtain (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (399 mg, 28%). LC-MS and 1H NMR (CD3OD) were the same as those of product made by Method 1. The compound was recrystallized using below methods.
Quantity
0.909 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.201 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 25% KOH in MeOH (1.21 g, 5.41 mmol) is added to a solution of 14 (1.00 g, 1.80 mmol) in 1-methylpyrrolidin-2-one (NMP, 4 mL). The resultant mixture is stirred at about 25° C. for 15 h, treated with water (15 mL), and stirred at 25° C. for 0.5 h. The resultant solids are collected via filtration, rinsed with MeOH/water (⅓, 20 mL), and dried to provide 13 as white solid. Yield: 0.68 g, 81.4%. Purity: 99.6 area % at 220 nm. 1H NMR (DMSO-d6, 500 MHz): δ 7.74 (d, J=7.1 Hz, 1H), 7.43 (d, J=7.7 Hz, 2H), 7.34 (m, 5H), 6.95 (d, J=7.7 Hz, 2H), 6.56 (s, 1H), 6.47 (d, J=6.0 Hz, 1H), 5.43 (m, 1H), 4.26 (s, 1H), 3.43 (s, 3H, 3.33 (s, 2H), 3.02 (m, 1H), 2.43 (m, 1H), 2.14 (m, 1H), 2.02 (s, 2H), 1.46 (d, J=6.8 Hz, 3H), 1.18 (s, 3H), 0.87 (s, 3H); 13C NMR (DMSO-d6, 400 MHz): δ 161.93, 152.44, 150.05, 143.37, 141.24, 139.85, 135.32, 128.33, 127.22, 127.10, 126.26, 124.90, 114.68, 103.70, 83.04, 69.30, 54.01, 52.62, 36.35, 36.22, 31.51, 30.81, 29.91, 15.46.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
14
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
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15 mL
Type
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Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Reactant of Route 2
Reactant of Route 2
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Reactant of Route 3
Reactant of Route 3
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Reactant of Route 4
Reactant of Route 4
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Reactant of Route 5
Reactant of Route 5
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Reactant of Route 6
Reactant of Route 6
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

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